Cas no 1785579-27-2 (5-(difluoromethyl)furan-2-sulfonyl chloride)
5-(difluoromethyl)furan-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(difluoromethyl)furan-2-sulfonyl chloride
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- MDL: MFCD29033824
5-(difluoromethyl)furan-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM420439-10mg |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95%+ | 10mg |
$212 | 2023-03-07 | |
| Chemenu | CM420439-50mg |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95%+ | 50mg |
$397 | 2023-03-07 | |
| Chemenu | CM420439-100mg |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95%+ | 100mg |
$580 | 2023-03-07 | |
| Chemenu | CM420439-250mg |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95%+ | 250mg |
$816 | 2023-03-07 | |
| Chemenu | CM420439-500mg |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95%+ | 500mg |
$1269 | 2023-03-07 | |
| Chemenu | CM420439-1g |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95%+ | 1g |
$1620 | 2023-03-07 | |
| Enamine | EN300-219842-0.05g |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
| Enamine | EN300-219842-0.1g |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95% | 0.1g |
$470.0 | 2023-09-16 | |
| Enamine | EN300-219842-0.25g |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
| Enamine | EN300-219842-0.5g |
5-(difluoromethyl)furan-2-sulfonyl chloride |
1785579-27-2 | 95% | 0.5g |
$1058.0 | 2023-09-16 |
5-(difluoromethyl)furan-2-sulfonyl chloride Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 5-(difluoromethyl)furan-2-sulfonyl chloride
Recent Advances in the Application of 5-(Difluoromethyl)furan-2-sulfonyl Chloride (CAS: 1785579-27-2) in Chemical Biology and Pharmaceutical Research
The compound 5-(difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) has recently emerged as a versatile building block in medicinal chemistry and chemical biology. This sulfonyl chloride derivative, featuring a difluoromethyl-substituted furan ring, exhibits unique reactivity that makes it particularly valuable for the synthesis of biologically active molecules. Recent studies have highlighted its potential in the development of covalent inhibitors, PROTACs (proteolysis targeting chimeras), and other targeted therapeutic agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-(difluoromethyl)furan-2-sulfonyl chloride as a key intermediate in the synthesis of novel kinase inhibitors. The electron-withdrawing difluoromethyl group was found to significantly enhance the reactivity of the sulfonyl chloride moiety, enabling efficient conjugation with various nucleophiles under mild conditions. This property has made the compound particularly attractive for late-stage functionalization of complex molecules.
A notable application of this reagent was reported in Nature Chemical Biology, where it was used to develop selective covalent inhibitors targeting cysteine residues in oncogenic proteins. The furan ring system provided an optimal balance of reactivity and stability, while the difluoromethyl group served to modulate both the electronic properties and lipophilicity of the resulting inhibitors. This work has opened new avenues for targeting previously "undruggable" protein targets in cancer therapy.
Recent advances in synthetic methodology have further expanded the utility of 5-(difluoromethyl)furan-2-sulfonyl chloride. A 2024 publication in Organic Letters described a novel one-pot procedure for its preparation from commercially available starting materials, significantly improving the accessibility of this valuable reagent. The optimized synthesis features high yields (>85%) and excellent purity, addressing previous challenges in large-scale production.
In the field of chemical biology, researchers have exploited the unique properties of this compound for protein labeling applications. The reactive sulfonyl chloride group enables efficient conjugation to proteins, while the difluoromethyl furan moiety serves as a sensitive 19F NMR probe. This dual functionality has proven particularly valuable for studying protein-protein interactions and monitoring drug-target engagement in cellular systems.
Looking forward, the pharmaceutical industry is showing increasing interest in 5-(difluoromethyl)furan-2-sulfonyl chloride as a key intermediate for next-generation therapeutics. Several companies have included derivatives of this compound in their preclinical pipelines, particularly for targeted protein degradation and covalent inhibitor programs. The unique combination of reactivity, stability, and favorable physicochemical properties positions this molecule as an important tool in modern drug discovery.
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